REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[CH:17][C:5]2[S:6][C:7]([CH2:9][CH2:10][NH:11][C:12](=O)[O:13]CC)=[CH:8][C:4]=2[CH:3]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[F:1][C:2]1[CH:18]=[CH:17][C:5]2[S:6][C:7]3[CH2:9][CH2:10][NH:11][C:12](=[O:13])[C:8]=3[C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(SC(=C2)CCNC(OCC)=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (50% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(C=3C(NCCC3S2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 48.27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |